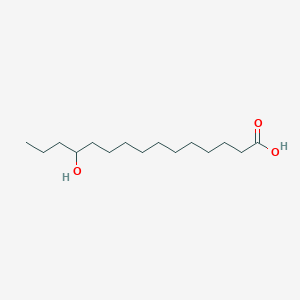

12-Hydroxypentadecanoic acid

Description

BenchChem offers high-quality 12-Hydroxypentadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxypentadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

12-hydroxypentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJQFJGUKSTHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

12-Hydroxypentadecanoic Acid: Structural Properties, Synthesis, and Bioactive Potential

[1][2]

Executive Summary

12-Hydroxypentadecanoic acid (12-OH-C15:0) is a specific regioisomer of hydroxypentadecanoic acid, distinct from the more common

Unlike simple fatty acids, 12-OH-C15:0 possesses a chiral center at the C-12 position (typically S-configuration), making it a critical scaffold for the assembly of amphiphilic macrolides with potent multidrug resistance (MDR) reversal and cytotoxic activities. This guide explores its chemical architecture, isolation protocols, and synthetic utility.[1]

Chemical Structure & Physical Properties[3]

Molecular Architecture

The molecule consists of a 15-carbon saturated chain with a hydroxyl group positioned at C-12. This placement is chemically significant; it is an

| Feature | Specification |

| IUPAC Name | 12-Hydroxypentadecanoic acid |

| CAS Number | 215667-82-6 |

| Molecular Formula | |

| Molecular Weight | 258.40 g/mol |

| Chirality | (12S) [Natural Isomer] |

| LogP (Predicted) | ~4.78 (High Lipophilicity) |

| pKa (Predicted) | 4.78 ± 0.10 (Carboxyl group) |

| H-Bond Donors | 2 (Carboxyl -OH, C12 -OH) |

| H-Bond Acceptors | 3 |

Spectroscopic Signature (Diagnostic Signals)

Identification of 12-OH-C15:0 in complex mixtures (like hydrolyzed resins) relies on NMR characterization.

-

H NMR (500 MHz,

-

3.60 ppm (m, 1H): Methine proton at C-12 (

-

2.30 ppm (t, 2H):

-

0.90 ppm (t, 3H): Terminal methyl group (

-

3.60 ppm (m, 1H): Methine proton at C-12 (

-

C NMR:

- ~71.0 ppm: C-12 (attached to hydroxyl).

- ~178.0 ppm: Carbonyl carbon.

Biological Occurrence & Biosynthesis

12-Hydroxypentadecanoic acid is rarely found free in the cytoplasm. It functions as the lipid anchor (aglycone) for Jalapins and Convolvulins —ether-soluble resin glycosides used historically as purgatives and currently investigated for chemotherapy potentiation.

The Resin Glycoside Complex

In species like Operculina turpethum and Ipomoea batatas, the C-12 hydroxyl group is glycosylated with a polysaccharide chain (often rhamnose, glucose, or fucose). The carboxyl group often lactonizes with a hydroxyl on the sugar chain, forming a macrocyclic lactone .

Figure 1: Biosynthetic pathway of resin glycosides showing the central role of 12-hydroxypentadecanoic acid as the lipid anchor.

Experimental Protocols

Protocol A: Isolation from Plant Resin (Hydrolysis)

This protocol describes the extraction of the aglycone from Ipomoea or Operculina root resin. This is the primary method for obtaining the natural (S)-enantiomer.

Reagents:

-

Crude Resin Extract (Chloroform/Methanol fraction)

-

5% NaOH (aq) or KOH in Ethanol

-

Hydrochloric Acid (1N)

-

Diethyl Ether

-

Diazomethane (optional, for GC-MS analysis)

Workflow:

-

Alkaline Hydrolysis: Dissolve 1.0 g of crude resin glycoside fraction in 20 mL of 10% KOH in ethanol.

-

Reflux: Heat the mixture at reflux (80°C) for 4 hours. This cleaves the ester linkages (lactones) and glycosidic bonds are retained, but often vigorous acid hydrolysis is needed to liberate the free fatty acid.

-

Modification for Aglycone Isolation: To get the free acid (cleaving the sugar), perform Acid Hydrolysis . Dissolve resin in 10% HCl/MeOH and reflux for 4 hours.

-

-

Extraction: Cool the reaction mixture. Dilute with 20 mL water. Extract with Diethyl Ether (3 x 20 mL).

-

Note: The glycosides will remain in the aqueous phase; the fatty acid aglycone (12-OH-C15) will partition into the ether phase.

-

-

Purification: Wash the ether layer with brine, dry over anhydrous

, and concentrate under vacuum. -

Purification (Chromatography): Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient 8:2 to 6:4) to isolate pure 12-hydroxypentadecanoic acid as a waxy solid.

Protocol B: Analytical Verification (Mosher's Method)

To confirm the absolute configuration (S vs R) of the isolated lipid.

-

Derivatization: React 2 mg of the isolated 12-OH-C15:0 methyl ester with (R)-(-)- and (S)-(+)-

-methoxy- -

NMR Analysis: Analyze the

NMR chemical shift differences ( -

Interpretation: A consistent pattern of positive and negative

values allows assignment of the C-12 configuration (typically S for Convolvulaceae resins).

Synthesis & Applications

Chemical Synthesis Strategy

Total synthesis is often required to access the unnatural (R)-isomer or to produce large quantities for material science (polyesters).

Retrosynthetic Analysis: The C15 backbone is typically constructed by coupling a C12 chiral fragment with a C3 fragment, or by Grignard addition to a chiral epoxide.

-

Step 1: Protection of

-bromo-alcohol or use of a chiral epoxide (e.g., (S)-1,2-epoxypentane). -

Step 2: Grignard reaction with a long-chain carboxyl-protected halide (e.g., 10-bromo-decanoic acid derivative).

-

Step 3: Deprotection to yield 12-hydroxypentadecanoic acid.

Industrial & Pharmaceutical Utility

| Application Domain | Mechanism/Utility |

| MDR Reversal | The amphiphilic nature of 12-OH-C15 glycosides allows them to interact with P-glycoprotein pumps in cancer cells, potentially reversing resistance to vinblastine/doxorubicin. |

| Biopolyesters | As a hydroxy fatty acid, it can undergo self-polycondensation to form poly(12-hydroxypentadecanoate), a biodegradable polyester with properties distinct from poly(12-hydroxystearate). |

| Surfactants | The free acid and its salts act as biosurfactants. The position of the hydroxyl group (mid-chain) confers different critical micelle concentration (CMC) properties compared to terminal HFAs. |

References

-

Ding, W., et al. (2012). "Resin glycosides from the aerial parts of Operculina turpethum."[2][3][4] Phytochemistry, 81, 165-174.[2][3]

-

Rosas-Ramírez, D., & Pereda-Miranda, R. (2013). "Resin Glycosides from the Yellow-Skinned Variety of Sweet Potato (Ipomoea batatas)."[4] Journal of Agricultural and Food Chemistry, 61(39).

-

Fan, B., et al. (2019). "Merremins A–G, Resin Glycosides from Merremia hederacea with Multidrug Resistance Reversal Activity." Journal of Natural Products, 82(6), 1599–1608.

-

ChemicalBook. "12-Hydroxypentadecanoic acid CAS 215667-82-6 Properties."

-

Venn-Watson, E., et al. (2020). "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 12(10).[5] (Context on C15:0 backbone).

biological occurrence of 12-hydroxypentadecanoic acid in resin glycosides

An In-depth Technical Guide to the Biological Occurrence of 12-Hydroxypentadecanoic Acid in Resin Glycosides

Authored by: A Senior Application Scientist

Foreword: The Convolvulaceae family, commonly known as the morning glory family, is a rich reservoir of structurally complex and biologically active glycolipids known as resin glycosides.[1][2] These amphipathic molecules, characterized by a hydroxylated fatty acid aglycone linked to a sugar oligomer, have garnered significant interest from pharmacologists and natural product chemists.[3][4] Their diverse pharmacological profiles, including cytotoxic, antimicrobial, and multidrug-resistance reversal activities, position them as promising leads for drug discovery.[2] This guide delves into a specific, less common aglycone component: 12-hydroxypentadecanoic acid. We will explore its known occurrence, the structural architecture of the resin glycosides it helps form, the putative biosynthetic logic, and the experimental methodologies required for its study.

The Architectural Paradigm of Resin Glycosides

Resin glycosides are amphipathic macromolecules built from three primary components: a hydroxylated fatty acid (the aglycone), an oligosaccharide core, and various acylating organic acids.[1] The aglycone's carboxyl group often forms an ester linkage with one of the sugar hydroxyls, creating a large macrolactone ring that is a hallmark of this compound class.[5][6] The oligosaccharide chain, typically comprising three to seven monosaccharide units like D-glucose, L-rhamnose, and D-fucose, is further decorated with various organic acids (e.g., n-decanoic, n-dodecanoic acids) at different hydroxyl positions.[1][7]

This intricate, three-dimensional structure is pivotal to their biological function, allowing them to interact with and modify cell membranes. The specific nature of the hydroxy fatty acid aglycone—its chain length and the position of the hydroxyl group—is a key determinant of the molecule's overall conformation and bioactivity.

Caption: Figure 1: General Architecture of a Resin Glycoside

Documented Occurrence of 12-Hydroxypentadecanoic Acid

While hydroxy fatty acids with 16 or 18 carbons, such as jalapinolic acid (11-hydroxyhexadecanoic acid), are more common aglycones in resin glycosides, the 15-carbon variant is a noteworthy and rarer structural component.[8][9] Its presence defines a specific subset of these natural products.

The primary documented source of resin glycosides containing a C15 hydroxy fatty acid is the plant Operculina turpethum.[8] Analysis of its constituent glycosidic acids revealed variations in the aglycone chain length, including C15, C16, and C17 variants.[8] This co-occurrence within a single species is biochemically significant, suggesting a degree of enzymatic flexibility or multiple parallel biosynthetic pathways for the aglycone precursors.

The specific stereoisomer identified in these compounds is 12S-hydroxypentadecanoic acid .[8]

| Resin Glycoside Name | Aglycone Component | Plant Source | Reference |

| Turpethic Acid A | 12S-hydroxypentadecanoic acid | Operculina turpethum | [8] |

| Turpethoside A | 12S-hydroxypentadecanoic acid | Operculina turpethum | [8] |

Note: It is crucial to distinguish this from the similarly named but structurally distinct 11S-hydroxypentadecanoic acid, which has been identified as a rare aglycone in resin glycosides from the seeds of Cuscuta japonica.[4][10]

Putative Biosynthesis of the Aglycone

The precise enzymatic pathway for the synthesis of 12-hydroxypentadecanoic acid in Convolvulaceae plants has not been fully elucidated. However, based on established principles of fatty acid metabolism in plants and microbes, a plausible pathway can be hypothesized. The synthesis likely originates from a standard C15 fatty acid precursor, pentadecanoic acid. The key transformation is the regioselective hydroxylation at the C-12 position.

This type of reaction is classically catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are known to perform highly specific hydroxylations of aliphatic chains in a wide range of secondary metabolic pathways.[11] While microbial systems have been engineered to produce ω-hydroxydodecanoic acid using CYPs, the plant-based system for C-12 hydroxylation of a C15 chain remains an area for future research.[11]

The proposed causality is as follows:

-

Precursor Supply: Pentadecanoic acid is available from the plant's general fatty acid pool.

-

Enzymatic Selection: A specific CYP enzyme, likely belonging to a family known for fatty acid modification, recognizes the C15 acyl chain.

-

Regioselective Hydroxylation: The enzyme's active site orients the fatty acid substrate such that the C-12 position is presented to the heme catalytic center, leading to the insertion of a hydroxyl group derived from molecular oxygen.

-

Activation & Glycosylation: The resulting 12-hydroxypentadecanoic acid is then likely activated (e.g., as a CoA-thioester) and transferred to a UDP-activated sugar by a glycosyltransferase, initiating the assembly of the resin glycoside.

Experimental Methodologies: Isolation and Structural Elucidation

The study of resin glycosides presents significant analytical challenges due to their structural complexity and tendency to form intractable mixtures.[5] A multi-step approach is required, which typically involves simplifying the molecule by chemical means to analyze its constituent parts.

Caption: Figure 2: Experimental Workflow for Resin Glycoside Analysis

Protocol: Alkaline Hydrolysis for Aglycone Identification

This protocol is a foundational step for characterizing the core components of a purified resin glycoside.[6] The objective is to cleave the ester bonds (both the macrolactone and the acylating acids) to release the more stable glycosidic acid and the smaller organic acids.

Principle: Saponification using a strong base in an alcoholic solvent cleaves ester linkages without degrading the core glycosidic bonds, which are stable under these conditions. Subsequent acidification and partitioning allow for the separation of the water-soluble glycosidic acid from the organic-soluble acylating acids and the fatty acid aglycone (if full hydrolysis is pursued).

Step-by-Step Methodology:

-

Solubilization: Dissolve the purified resin glycoside (approx. 5-10 mg) in 2 mL of methanol (MeOH).

-

Causality: Methanol is an effective solvent for these amphipathic molecules and is compatible with the base.

-

-

Saponification: Add 2 mL of 5% potassium hydroxide (KOH) in MeOH. Seal the reaction vessel and heat at 80-90°C for 4-6 hours.

-

Causality: The combination of heat and strong base (KOH) provides the necessary energy to drive the saponification of the sterically hindered ester bonds within the macrolactone and at the sugar acylation sites.

-

-

Neutralization and Extraction: After cooling to room temperature, add 4 mL of water and neutralize the solution to pH ~6.5-7.0 with 1 M hydrochloric acid (HCl). Extract the mixture three times with an equal volume of diethyl ether or ethyl acetate.

-

Causality: Neutralization is critical to prevent acid-catalyzed hydrolysis of the glycosidic bonds. The subsequent extraction with an organic solvent separates the liberated, less polar organic acids (e.g., decanoic acid) into the organic phase, while the more polar, de-esterified glycosidic acid remains in the aqueous phase.

-

-

Isolation of Glycosidic Acid: The aqueous phase, containing the glycosidic acid, can be desalted and purified using solid-phase extraction (e.g., a C18 cartridge) or preparative HPLC.

-

Further Hydrolysis for Aglycone Release: To isolate the 12-hydroxypentadecanoic acid itself, the purified glycosidic acid must be subjected to strong acid hydrolysis (e.g., 2 M HCl at 90°C for 4 hours). This cleaves the glycosidic bonds.

-

Causality: Glycosidic bonds are stable to base but labile to acid. This step breaks the sugar chain apart, liberating the individual monosaccharides and the fatty acid aglycone.

-

-

Final Analysis: The resulting hydroxy fatty acid can be extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) and by various NMR techniques to confirm its structure and stereochemistry.

Conclusion and Future Directions

The occurrence of 12-hydroxypentadecanoic acid as an aglycone in resin glycosides like turpethic acid A represents a fascinating piece of structural diversity within this pharmacologically important class of natural products.[8] While its known distribution is currently limited, its presence highlights the biosynthetic plasticity of the Convolvulaceae family.

For researchers and drug development professionals, this specific structural motif offers several avenues for exploration:

-

Biosynthetic Inquiry: Identifying and characterizing the specific cytochrome P450 enzyme responsible for C-12 hydroxylation could enable synthetic biology approaches for producing novel hydroxylated fatty acids.

-

Structure-Activity Relationship (SAR) Studies: Comparing the bioactivities of resin glycosides with C15 aglycones against their more common C16 counterparts could reveal how aglycone chain length modulates efficacy and specificity.

-

Total Synthesis: The chemical synthesis of these complex molecules, while challenging, would confirm their structures and provide material for in-depth pharmacological evaluation.[1]

This guide provides a foundational understanding of this specific chemical entity within its natural context. Further investigation into its biosynthesis, broader occurrence, and biological significance is essential to fully harness the therapeutic potential of the diverse world of resin glycosides.

References

- Source: National Institutes of Health (NIH)

- Title: Resin Glycosides from Convolvulaceae Family: An Update Source: Semantic Scholar URL

- Title: Resin Glycosides from Convolvulaceae Family: An Update Source: MDPI URL

- Title: (+)

- Title: 15-Hydroxypentadecanoic acid | Biochemical Assay Reagent Source: MedChemExpress URL

- Title: Resin Glycosides with α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitory Activities from the Seeds of Cuscuta japonica Source: ResearchGate URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: (PDF)

- Title: Progress in the total synthesis of resin glycosides Source: Frontiers URL

- Source: National Institutes of Health (NIH)

- Title: Chemistry and biological activity of resin glycosides from Convolvulaceae species Source: PubMed URL

- Title: 3-Hydroxypentadecanoic acid Source: CD Biosynsis URL

- Source: National Institutes of Health (NIH)

- Title: Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp.

- Title: Pentadecanedioic acid production from 15‐hydroxypentadecanoic acid using an engineered biocatalyst with a co‐factor regeneration system | Request PDF Source: ResearchGate URL

- Title: jalapinolic acid, 502-75-0 Source: The Good Scents Company URL

- Title: Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa Source: PubMed URL

Sources

- 1. Progress in the total synthesis of resin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Progress in the total synthesis of resin glycosides [frontiersin.org]

- 4. Resin Glycosides with α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitory Activities from the Seeds of Cuscuta japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of 12-Hydroxy C15 Fatty Acids

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding and prospective avenues for identifying and isolating 12-hydroxy C15 fatty acids, specifically 12-hydroxypentadecanoic acid, from natural sources. While direct reports of this specific molecule are scarce in existing literature, this document synthesizes information from analogous hydroxy fatty acids to propose a robust framework for its discovery and characterization. The guide details putative microbial sources, a theoretical biosynthetic pathway, and detailed experimental protocols for extraction, isolation, and analysis, thereby serving as a foundational resource for researchers in lipidomics and natural product discovery.

Introduction: The Unexplored Potential of 12-Hydroxypentadecanoic Acid

Hydroxy fatty acids (HFAs) are a diverse class of molecules with significant industrial and therapeutic potential, serving as precursors for polymers, lubricants, and possessing a range of biological activities.[1][2] While extensive research has focused on HFAs with even-numbered carbon chains, such as 12-hydroxystearic acid, the odd-chain counterparts remain a largely untapped area of scientific inquiry. This guide focuses on 12-hydroxypentadecanoic acid, a C15 fatty acid with a hydroxyl group at the C-12 position.

The precursor, pentadecanoic acid (C15:0), is recognized as an essential fatty acid with beneficial effects on metabolic health and longevity.[3][4] Its presence in the human diet, primarily from dairy and ruminant fats, and its synthesis by gut microbiota, suggest that its hydroxylated metabolites could also play significant biological roles.[4][5] This document provides a theoretical and practical roadmap for the exploration of 12-hydroxypentadecanoic acid in natural systems, with a strong focus on microbial biosynthesis.

Putative Natural Sources and Biosynthesis

While no definitive natural source of 12-hydroxypentadecanoic acid has been documented, microbial systems present the most promising candidates for its discovery. Bacteria, in particular, are known to possess a wide array of enzymes capable of modifying fatty acids.

Microbial Candidates for Production

Microorganisms from the genera Bacillus and Pseudomonas are well-documented producers of enzymes that hydroxylate fatty acids.[6][7][8] For instance, Bacillus cereus has been shown to transform 12-hydroxyoctadecanoic acid, and various Bacillus species possess cytochrome P450 enzymes that hydroxylate long-chain fatty acids.[6][7] Furthermore, cytochrome P450 monooxygenases from bacteria like Limnobacter sp. and Marinobacter aquaeloei have been successfully used for the ω-hydroxylation of fatty acids.[1][2] These organisms, therefore, represent primary targets for screening for the production of 12-hydroxypentadecanoic acid when cultured in the presence of its precursor, pentadecanoic acid. Fungi of the genus Fusarium have also been shown to produce pentadecanoic acid under specific culture conditions, suggesting they too could be a source of its hydroxylated derivatives.[9]

Proposed Biosynthetic Pathway

The most probable biosynthetic route to 12-hydroxypentadecanoic acid is through the direct hydroxylation of pentadecanoic acid, catalyzed by a cytochrome P450 (CYP) monooxygenase.[8][10] These enzymes are capable of activating molecular oxygen and inserting one oxygen atom into a C-H bond of the fatty acid chain.[8] The reaction is typically sub-terminal, making the C-12 position a plausible target.

The catalytic cycle of a bacterial cytochrome P450 system generally involves a three-component system:[1]

-

A FAD-containing reductase (ferredoxin reductase, FdR): This enzyme accepts electrons from a reducing equivalent like NAD(P)H.

-

An iron-sulfur protein (ferredoxin, Fdx): This acts as an electron shuttle between the reductase and the monooxygenase.

-

The cytochrome P450 monooxygenase (CYP): This heme-containing enzyme binds the fatty acid substrate and catalyzes the hydroxylation reaction.

Figure 1: Proposed biosynthetic pathway for 12-hydroxypentadecanoic acid.

Methodology for Investigation and Production

The following sections outline a comprehensive experimental workflow for the screening, production, extraction, and characterization of 12-hydroxypentadecanoic acid from microbial cultures.

Cultivation and Induction of Microbial Candidates

Rationale: The choice of media and culture conditions can significantly impact fatty acid metabolism and the expression of hydroxylating enzymes.[11] A two-stage cultivation process is often effective, with an initial growth phase followed by an induction phase where the substrate is introduced.

Protocol:

-

Inoculum Preparation: Inoculate a single colony of the candidate bacterium (e.g., Bacillus subtilis) into 10 mL of a rich medium like Luria-Bertani (LB) broth. Incubate at 30-37°C with shaking (200-250 rpm) for 12-16 hours.

-

Production Culture: Inoculate 1 L of a suitable production medium (e.g., M9 minimal medium supplemented with 0.5% glucose) with the overnight culture to an initial OD600 of 0.1. Incubate under the same conditions as the inoculum.

-

Induction: When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0), add pentadecanoic acid (dissolved in a minimal volume of ethanol or another suitable solvent) to a final concentration of 1-5 g/L.

-

Incubation and Harvest: Continue incubation for another 24-72 hours. Monitor for product formation periodically. Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The supernatant and cell pellet should be processed separately to account for both secreted and intracellular product.

Extraction and Isolation

Rationale: A robust extraction protocol is crucial for isolating the target HFA from the complex culture matrix. A multi-step solvent extraction is typically employed, followed by chromatographic purification.[12][13]

Protocol:

-

Acidification: Resuspend the cell pellet in deionized water and combine with the culture supernatant. Acidify the mixture to pH 2-3 with 6M HCl to protonate the carboxylic acid group of the fatty acids, making them more soluble in organic solvents.

-

Liquid-Liquid Extraction: Transfer the acidified culture to a separatory funnel and extract three times with an equal volume of ethyl acetate.[13] Combine the organic phases.

-

Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification by Column Chromatography: Dissolve the crude extract in a minimal volume of hexane and load onto a silica gel column. Elute with a gradient of hexane:ethyl acetate, gradually increasing the polarity. Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the HFA.

Figure 2: Experimental workflow for 12-hydroxypentadecanoic acid.

Characterization and Analysis

Rationale: Unambiguous identification of the isolated compound requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is ideal for separating and identifying fatty acids after derivatization, while nuclear magnetic resonance (NMR) provides detailed structural information.[14][15][16]

Protocol:

A. GC-MS Analysis:

-

Derivatization: Convert the fatty acids in the purified fractions to their fatty acid methyl esters (FAMEs) by heating with 1.25 M HCl in methanol.[12] Subsequently, derivatize the hydroxyl group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[14][15]

-

GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature program that effectively separates the FAMEs.[17]

-

MS Detection: Analyze the eluting compounds by mass spectrometry. The mass spectrum of the trimethylsilyl (TMS) derivative of 12-hydroxypentadecanoic acid methyl ester is expected to show characteristic fragmentation patterns, including ions resulting from cleavage adjacent to the TMS-ether group, which will confirm the position of the hydroxyl group.[18]

B. NMR Analysis:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl3).

-

Spectral Interpretation: In the 1H NMR spectrum, a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-12) is expected. In the 13C NMR spectrum, the carbon attached to the hydroxyl group (C-12) will exhibit a downfield shift.[16][20] Two-dimensional NMR techniques like HSQC and HMBC can be used to confirm the complete structure.[16]

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from the production and purification of 12-hydroxypentadecanoic acid.

| Parameter | Value | Unit | Method of Determination |

| Microbial Host | |||

| Substrate Conc. | g/L | ||

| Incubation Time | hours | ||

| Crude Extract Yield | mg/L | Gravimetric | |

| Purified Product Yield | mg/L | GC-MS with internal standard | |

| Purity | % | GC-MS peak area |

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the discovery and characterization of 12-hydroxypentadecanoic acid from natural, particularly microbial, sources. While direct evidence for its natural occurrence is currently lacking, the well-established principles of microbial fatty acid metabolism strongly support its potential existence. The proposed biosynthetic pathway and detailed experimental protocols offer a clear starting point for researchers.

Future work should focus on screening diverse microbial libraries for the ability to hydroxylate pentadecanoic acid. Furthermore, the genetic identification and characterization of the responsible cytochrome P450 enzymes could pave the way for metabolic engineering approaches to enhance the production of this novel hydroxy fatty acid, unlocking its potential for applications in drug development and biotechnology.

References

-

Huang, J. K., et al. (1997). Biotransformation of 12-hydroxyoctadecanoic acid to 12-hydroxyoctadecanamide by Bacillus cereus 50. Journal of Industrial Microbiology and Biotechnology, 18(4), 271-274. Available at: [Link]

-

Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 253. Available at: [Link]

- Kohl, M., et al. (2002). Process for the production of 12-hydroxystearic acid. Google Patents, DE10054480A1.

-

Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 12, 9. Available at: [Link]

-

Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(16), 3329. Available at: [Link]

-

Yang, Y., Fu, Y., & Wu, C. (2023). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function, 14(12), 5438-5446. Available at: [Link]

-

Jenkins, B., & Waterman, P. G. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(11), 20556-20567. Available at: [Link]

-

Venn-Watson, S., & Schork, N. (2023). Molecular and cellular mechanisms of pentadecanoic acid. medRxiv. Available at: [Link]

-

Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. Available at: [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

-

Lee, S. H., et al. (2003). Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies. The Journal of Biological Chemistry, 278(36), 34317-34324. Available at: [Link]

-

Politz, M. C., et al. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 4(12), e1151. Available at: [Link]

-

Jones, P. M., & Bennett, M. J. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

-

Latorre, M., et al. (2021). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 26(1), 193. Available at: [Link]

-

Parker, J. H., et al. (1983). Lipopolysaccharide Lipid A, for Gram-Negative Bacteria in. Applied and Environmental Microbiology, 45(1), 113-117. Available at: [Link]

-

The Metabolic Link Podcast. (2024, September 24). C15: The Essential Fatty Acid Transforming Metabolic Health & Aging | Dr. Venn-Watson | Ep.50 [Video]. YouTube. Available at: [Link]

-

Kim, K. R., et al. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology and Bioprocess Engineering, 18(4), 667-673. Available at: [Link]

-

Valenzuela, A., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1369-1379. Available at: [Link]

-

Girhard, M., et al. (2019). Optimization and Engineering of a Self-Sufficient CYP102 Enzyme from Bacillus amyloliquefaciens towards Synthesis of In-Chain Hydroxy Fatty Acids. International Journal of Molecular Sciences, 20(18), 4529. Available at: [Link]

-

Hou, C. T. (2001). Production of Novel Tetrahydroxyfuranyl Fatty Acids from α-Linolenic Acid by Clavibacter sp. Strain ALA2. Applied and Environmental Microbiology, 67(11), 5005-5009. Available at: [Link]

-

Urlacher, V. B., & Schmid, R. D. (2006). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Current Organic Chemistry, 10(11), 1275-1296. Available at: [Link]

-

Politz, M. C., et al. (2014). Quantification of Bacterial Fatty Acids by Extraction and Methylation. ResearchGate. Available at: [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

-

Hankins, J. V., et al. (2012). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. ResearchGate. Available at: [Link]

-

El-Said, A. H., & El-Haddad, A. M. (2013). Developments in using fatty acids in fungal chemotaxonomy. African Journal of Microbiology Research, 7(38), 4647-4654. Available at: [Link]

-

Yilmaz, I., & Aksoy, A. (2018). Fatty acid profiles of mushroom samples (C14:0 myristic, C15:0 pentadecanoic, C16:0 palmitic, C17:0 heptadecanoic, C18:0 stearic, C20:0 arachidic, C22:0 behenic, C24:0 lignoceric). ResearchGate. Available at: [Link]

-

Knothe, G. (2001). Quantification by 1H-NMR. AOCS Lipid Library. Available at: [Link]

-

Yang, Y., Fu, Y., & Wu, C. (2025). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function, 16(1), 1-10. Available at: [Link]

-

Vörös, D., et al. (2022). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. International Journal of Molecular Sciences, 23(20), 12431. Available at: [Link]

-

Khatri, Y., et al. (2016). Cytochrome P450 168A1 from Pseudomonas aeruginosa is involved in the hydroxylation of biologically relevant fatty acids. Journal of Inorganic Biochemistry, 156, 129-136. Available at: [Link]

-

Nioi, C., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6296. Available at: [Link]

-

Corrales-García, L., et al. (2023). Photoprotective Archaeosomes Made of Lipids Extracted with Bio-Solvents. Marine Drugs, 21(3), 177. Available at: [Link]

-

Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. Available at: [Link]

Sources

- 1. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED | MDPI [mdpi.com]

- 2. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. afbi.dspacedirect.org [afbi.dspacedirect.org]

- 9. academicjournals.org [academicjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. marinelipids.ca [marinelipids.ca]

- 16. magritek.com [magritek.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Production of Novel Tetrahydroxyfuranyl Fatty Acids from α-Linolenic Acid by Clavibacter sp. Strain ALA2 - PMC [pmc.ncbi.nlm.nih.gov]

12-hydroxypentadecanoic acid vs 12-hydroxystearic acid structural differences

This guide provides an in-depth technical analysis comparing 12-Hydroxypentadecanoic Acid (12-OH-C15) and 12-Hydroxystearic Acid (12-HSA) . It focuses on their structural architectures, self-assembly mechanisms, and implications for pharmaceutical and industrial applications.

Executive Summary

The distinction between 12-hydroxystearic acid (12-HSA) and 12-hydroxypentadecanoic acid (12-OH-C15) lies not merely in carbon count (C18 vs. C15) but in the topology of their hydrophobic tails . While both molecules share an identical "spacer" segment (the distance from the carboxyl head to the hydroxyl group), they differ critically in the alkyl tail length extending beyond the chiral center.

-

12-HSA (C18): Possesses a hexyl (C6) tail. This length is sufficient for significant van der Waals interdigitation, making it a robust Low Molecular Weight Organogelator (LMWO) capable of forming Self-Assembled Fibrillar Networks (SAFiNs).

-

12-OH-C15 (C15): Possesses a propyl (C3) tail. This truncated tail reduces solvophobic driving forces and alters crystal packing (Odd-Even effect), restricting its utility as a universal organogelator but opening niches in specific resin glycoside bioactivity and specialized surfactant systems.

Molecular Architecture & Structural Homology

The functional behavior of these fatty acids is dictated by the position of the hydroxyl group relative to the chain termini.

Structural Comparison Table

| Feature | 12-Hydroxystearic Acid (12-HSA) | 12-Hydroxypentadecanoic Acid (12-OH-C15) |

| Total Chain Length | C18 (Even) | C15 (Odd) |

| Molecular Formula | ||

| Hydroxyl Position | C-12 | C-12 |

| Spacer Length (COOH to OH) | 11 Methylene units ( | 11 Methylene units ( |

| Tail Length (OH to | Hexyl ( | Propyl ( |

| Chirality (Natural) | (R)-configuration (from Ricinoleic acid) | (S)-configuration (typical in Resin Glycosides) |

| Primary Source | Hydrogenation of Castor Oil | Hydrolysis of Convolvulaceae resin glycosides |

The "Tail Effect" Visualization

The following diagram illustrates the structural alignment. Note that the hydrogen-bonding "head" and "spacer" are identical; the divergence occurs solely at the hydrophobic tail.

Caption: Structural alignment highlighting the identical spacer region vs. the divergent hydrophobic tail lengths.

Physicochemical Implications

The Odd-Even Effect

Fatty acids exhibit an alternation in physical properties based on chain parity (odd vs. even carbon count).

-

Even Chains (12-HSA): Typically crystallize in a triclinic or monoclinic cell where methyl terminals pack efficiently, maximizing density and melting point.

-

Odd Chains (12-OH-C15): Often adopt an orthorhombic structure with "looser" packing between methyl end-groups. This generally lowers the melting point and enthalpy of fusion compared to the next even homologue.

Supramolecular Self-Assembly (Organogelation)

The ability of 12-HSA to gel organic solvents is legendary. It relies on a cooperative mechanism:

-

1D Stacking: Intermolecular H-bonding between carboxylic acid dimers and secondary hydroxyl groups creates a helical stack.

-

3D Networking: The hexyl tails interdigitate (interlock) between strands to bundle fibrils into fibers.

Why 12-OH-C15 is a Poor Gelator: The propyl tail of 12-OH-C15 is too short to support significant interdigitation. While the H-bonding motif exists (the spacer is intact), the lack of a substantial hydrophobic tail prevents the formation of the thick, bundled fibers necessary to trap solvents. Instead of forming a viscoelastic gel, 12-OH-C15 is more likely to precipitate as discrete crystals or form weak, transient aggregates.

Experimental Characterization Protocols

To validate the structural differences, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Purpose: To quantify the energy of crystallization and identify the "Odd-Even" packing penalty.

-

Sample Prep: Weigh 3–5 mg of dried acid into an aluminum pan. Seal hermetically.

-

Cycle: Heat from 0°C to 100°C at 5°C/min (erase thermal history). Cool to 0°C at 5°C/min (crystallization). Re-heat to 100°C (melting).

-

Analysis:

-

12-HSA: Expect

. Sharp crystallization peak indicating high order. -

12-OH-C15: Expect

. Broader peaks may indicate polymorphism common in odd-chain fatty acids.

-

Rheological Sweep (Solvent Compatibility)

Purpose: To determine the Critical Gelation Concentration (CGC).

-

Solvent Selection: Use Dodecane (apolar) and Toluene (aromatic).

-

Preparation: Dissolve varying wt% (0.5%, 1.0%, 2.0%, 5.0%) of the acid in solvent at 90°C until clear.

-

Cooling: Allow to cool to 25°C under static conditions for 24 hours.

-

Inversion Test: Invert the vial. If the mass does not flow, it is a gel.

-

Oscillatory Shear: For gels, perform a strain sweep (0.01% to 100% strain) at 1 Hz.

-

12-HSA:

(solid-like) with a distinct yield stress. -

12-OH-C15: Likely

(liquid-like) or a weak paste (

-

Synthesis & Biosynthesis Pathways[1]

The origins of these molecules dictate their stereochemistry and availability.

12-Hydroxystearic Acid (Industrial Route)

Produced via the hydrogenation of Ricinoleic Acid (from Castor Oil).

-

Reaction:

-

Stereochemistry: Retains the (R)-configuration at C12.

-

Scale: Multi-ton industrial availability.

12-Hydroxypentadecanoic Acid (Specialized Route)

Rarely produced industrially; typically isolated from natural resins or synthesized for research.

-

Natural Source: Hydrolysis of "Resin Glycosides" (e.g., from Convolvulaceae family like Morning Glory).[1] These complex glycolipids often contain (S)-12-hydroxypentadecanoic acid as the aglycone lipophilic anchor.

-

Synthetic Route (Ring Opening):

-

Start with 12-oximinocyclopentadecanolide (from trimerization of butadiene/isoprene derivatives).

-

Perform reductive ring scission using hydrazine/alkali.

-

Yields linear 12-OH-C15.

-

Caption: Comparative production routes. 12-HSA is derived from commodity fats, while 12-OH-C15 is a specialized metabolite.

Applications & Therapeutic Relevance[2][3][4][5][6]

12-HSA: The Organogelator Standard

-

Drug Delivery: Used to gel biocompatible oils (e.g., soybean oil) for sustained release of lipophilic drugs.

-

Cosmetics: Structure-forming agent in lipsticks and antiperspirants.

-

Lubricants: Lithium 12-hydroxystearate is the thickener in >70% of automotive greases.

12-OH-C15: The Bioactive Metabolite

-

Resin Glycoside Anchor: In traditional medicines (e.g., Jalap root), the 12-OH-C15 moiety acts as the lipophilic anchor for the sugar chain. This amphiphilicity is crucial for the purgative and antimicrobial properties of the resin.

-

Macrocyclic Precursor: Can be cyclized to form 12-pentadecanolide derivatives (musk odorants), though the 15-isomer (Exaltolide) is more common for this purpose.

References

-

Rogers, M. A., & Marangoni, A. G. (2009). Solvent-Modulated Nucleation and Crystallization in 12-Hydroxystearic Acid Organogels. Langmuir. Link

-

Ding, W., et al. (2012).[2][3] Resin glycosides from the aerial parts of Operculina turpethum. Phytochemistry. (Identifies 12-hydroxypentadecanoic acid as a natural aglycone). Link

-

Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews. Link

-

Bond, A. D. (2004). On the crystal structures of odd-chain saturated fatty acids. New Journal of Chemistry. (Discusses odd-even packing effects). Link

-

US Patent 4187222A. Process for the preparation of cyclopentadecanolide. (Describes synthesis intermediates including hydroxypentadecanoic acids). Link

Sources

Technical Deep Dive: 12-Hydroxypentadecanoic Acid in Convolvulaceae Resin Glycosides

Executive Summary

In the chemotaxonomy and pharmacognosy of the Convolvulaceae family (Morning Glory), resin glycosides—specifically jalapins and convolvulins —represent a distinct class of amphipathic metabolites known for their purgative and multidrug resistance (MDR) reversal properties. While the literature is dominated by the canonical jalapinolic acid (11-hydroxyhexadecanoic acid), 12-hydroxypentadecanoic acid (12-HPA) has emerged as a critical, structurally distinct aglycone marker, particularly within genera such as Operculina and Merremia.

This guide analyzes the structural and functional role of 12-HPA. Unlike its C16 homologs, 12-HPA confers unique lipophilicity profiles due to its shortened alkyl tail (propyl vs. pentyl), influencing the macrocyclic lactonization and subsequent membrane interaction kinetics. This document provides a rigorous examination of its isolation, structural elucidation, and pharmacological potential.[1]

Structural Chemistry & Biosynthetic Context[1][2][3]

The Aglycone Core: 12-HPA vs. Jalapinolic Acid

The core scaffold of all resin glycosides is a hydroxy fatty acid (glycosidic acid). The position of the hydroxyl group serves as the anchor for the oligosaccharide chain and, crucially, the closure point for the macrocyclic lactone ring (spanning the fatty acid C-1 and the sugar hydroxyl).

-

Jalapinolic Acid (Standard): 11-hydroxyhexadecanoic acid (C16).

-

12-Hydroxypentadecanoic Acid (Target): 12-hydroxypentadecanoic acid (C15).[4]

-

Structure: C1 (COOH) ... C12 (OH) ...[5] C15 (CH3).

-

Tail Length: Propyl group (C13–C15).

-

Implication: The shortening of the hydrophobic tail from pentyl to propyl in 12-HPA variants (found in Operculina turpethum and Merremia hederacea) alters the amphipathic balance of the molecule. This modification is critical for researchers optimizing the "detergent-like" membrane permeabilization effects associated with these compounds.

Macrocyclic Architecture

In intact resin glycosides (e.g., Turpethosides ), 12-HPA is typically lactonized. The carboxyl group at C-1 forms an ester linkage with a hydroxyl group on the oligosaccharide core (often the C-2 or C-3 of the second or third sugar moiety). This creates a macrocyclic ring, typically 22-membered, which locks the conformation of the sugar chain, presenting a rigid lipophilic face and a hydrophilic face.

Pharmacological Implications: MDR Reversal[7]

Resin glycosides are potent inhibitors of P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in cancer cells.

-

Mechanism: The amphipathic nature of the 12-HPA aglycone allows the glycoside to insert into the lipid bilayer.

-

Specificity: The 12-HPA core, when glycosylated (e.g., with rhamnose, glucose, fucose), acts as a non-transportable substrate or modulator of P-gp, blocking the efflux of cytotoxic drugs like vinblastine.

-

Data Point: Glycosides containing 12-HPA from Merremia hederacea (Merremins) have demonstrated significant potentiation of vinblastine cytotoxicity in resistant MCF-7/Vin cells, often increasing susceptibility by >100-fold depending on the acylation pattern of the sugar core.

Experimental Protocols

Protocol A: Isolation of 12-HPA Glycosides from Plant Matrix

Objective: To isolate intact resin glycosides containing the 12-HPA core from root material.

-

Extraction: Macerate dried roots (Operculina turpethum) in MeOH (1:10 w/v) at room temperature for 48h. Filter and concentrate under reduced pressure.

-

Fractionation (The "Jalapin" Split):

-

Suspend crude extract in water.

-

Partition with Diethyl Ether (

). -

Ether-Soluble Fraction (Jalapins): Contains monomeric/smaller macrocycles.

-

Ether-Insoluble Fraction (Convolvulins): Contains polymeric/polar glycosides. Note: 12-HPA glycosides like Turpethosides are often found in the ether-soluble or CHCl3-soluble fractions.

-

-

Chromatographic Purification:

-

Step 1 (Diaion HP-20): Load aqueous suspension. Elute with

. Collect 80-100% MeOH fractions. -

Step 2 (Silica Gel): Elute with

gradient (e.g., 90:10:1 to 60:40:10). -

Step 3 (Recycling HPLC): Use a C18 (ODS) column with

(isocratic, e.g., 80:20) to separate homologs (C15 vs C16 aglycones).

-

Protocol B: Structural Confirmation of the Aglycone

Objective: To unequivocally identify the fatty acid chain length and hydroxylation site.

-

Acid Hydrolysis: Dissolve 5 mg of pure glycoside in 2 mL of 5% HCl in MeOH. Reflux for 3 hours.

-

Extraction: Dilute with water, extract with

-hexane. The hexane layer contains the fatty acid methyl ester (FAME). -

GC-MS Analysis: Analyze the FAME.

-

Target Peak: Methyl 12-hydroxypentadecanoate.

-

Mass Frag: Look for

-cleavage ions characteristic of the OH position.

-

-

Mosher's Method (Absolute Config):

Data Visualization & Pathways

Isolation & Characterization Workflow

The following diagram illustrates the critical path from raw plant material to the specific identification of the 12-HPA aglycone.

Figure 1: Step-by-step isolation workflow for targeting 12-HPA containing glycosides.

Comparative Aglycone Data

The table below summarizes the key physicochemical differences between the standard marker and the 12-HPA variant.

| Feature | Jalapinolic Acid (Standard) | 12-Hydroxypentadecanoic Acid (Target) |

| IUPAC Name | 11-hydroxyhexadecanoic acid | 12-hydroxypentadecanoic acid |

| Chain Length | C16 | C15 |

| Hydroxyl Position | C-11 | C-12 |

| Tail Structure | Pentyl ( | Propyl ( |

| Typical Source | Ipomoea purga, I. orizabensis | Operculina turpethum, Merremia hederacea |

| Stereochemistry | ||

| Role | Standard macrolactone scaffold | Variant scaffold with altered lipophilicity |

Mechanism of Action: MDR Reversal

The diagram below details how the amphipathic nature of the 12-HPA glycoside facilitates P-gp inhibition.

Figure 2: Mechanism of P-gp inhibition by amphipathic resin glycosides.

References

-

Resin glycosides from the aerial parts of Operculina turpethum. Journal of Natural Products.

-

Merremins A–G, Resin Glycosides from Merremia hederacea with Multidrug Resistance Reversal Activity. Journal of Natural Products.

-

Resin Glycosides from Convolvulaceae Family: An Update. Molecules.

-

Resin glycosides from Convolvulaceae plants. Journal of Natural Medicines.

Sources

- 1. Resin Glycosides from Convolvulaceae Family: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resin Glycosides from Ipomoea funis as Inhibitors of P‑Glycoprotein in Multidrug-Resistant Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for the Extraction and Isolation of Hydroxy Fatty Acids from Plant Resins of the Convolvulaceae Family

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of hydroxy fatty acids from plant resins, specifically focusing on those derived from the Convolvulaceae (morning glory) family. While direct extraction of 12-hydroxypentadecanoic acid from these resins is not prominently documented in scientific literature, this family is a rich and primary source of structurally related and commercially significant long-chain hydroxy fatty acids, such as 11-hydroxyhexadecanoic acid (jalapinolic acid). These fatty acids exist naturally as complex resin glycosides. This document details the multi-step process required to isolate these valuable compounds, beginning with the extraction of the crude resin, followed by the chemical hydrolysis of the glycosides to liberate the hydroxy fatty acid aglycones, and concluding with purification strategies. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Chemistry of Convolvulaceae Resins

The resins produced by plants in the Convolvulaceae family, such as Ipomoea purga (the source of Jalap resin) and Convolvulus scammonia (Scammony resin), are complex mixtures of secondary metabolites.[1] The primary active components are classified as resin glycosides.[2] These molecules possess a unique architecture, consisting of a hydroxy fatty acid that forms an intramolecular macrocyclic ester bond with an oligosaccharide chain.[2]

The hydroxy fatty acid serves as the aglycone core of these structures. While various chain lengths exist, the most prevalent are 11-hydroxytetradecanoic acid (convolvulinic acid) and 11-hydroxyhexadecanoic acid (jalapinolic acid).[3] The isolation of these fatty acids requires a two-stage approach:

-

Extraction of the intact resin glycosides from the raw plant material.

-

Hydrolysis of the glycosidic and ester linkages to release the free hydroxy fatty acid aglycone.

This guide provides validated protocols for both stages, offering a robust pathway to obtaining high-purity hydroxy fatty acids for research and development.

Sourcing and Preparation of Plant Material

The quality and yield of the final product are critically dependent on the starting material. The primary sources for the target hydroxy fatty acids are the dried roots and rhizomes of specific Convolvulaceae species.

Table 1: Key Plant Sources for Hydroxy Fatty Acid-Containing Resins

| Plant Species | Common Name | Primary Hydroxy Fatty Acid | Reference |

| Ipomoea purga | Jalap, True Jalap | 11-hydroxyhexadecanoic acid (Jalapinolic acid) | [3][4] |

| Convolvulus scammonia | Scammony | 11-hydroxyhexadecanoic acid (Jalapinolic acid) | [1] |

| Ipomoea orizabensis | Mexican Scammony, False Jalap | 11-hydroxyhexadecanoic acid (Jalapinolic acid) | [3][5] |

Protocol 2.1: Preparation of Dried Root Powder

Rationale: Grinding the dried plant material to a fine powder significantly increases the surface area available for solvent penetration, leading to a more efficient extraction of the target resin glycosides.

-

Sourcing: Obtain dried roots or rhizomes from a reputable botanical supplier. Authenticate the species to ensure the presence of the desired resin glycosides.

-

Drying: If starting with fresh material, slice the roots thinly and dry them in a shaded, well-ventilated area or in a forced-air oven at a temperature not exceeding 40-50°C to prevent thermal degradation of the glycosides.

-

Grinding: Mill the dried root pieces into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

-

Storage: Store the resulting powder in an airtight, light-proof container in a cool, dry place to prevent degradation.

Stage 1: Extraction of Crude Resin

This stage aims to isolate the total resin fraction, which contains the intact glycosides, from the bulk plant material. The method leverages the high solubility of resin glycosides in alcohol and their insolubility in water.

Protocol 3.1: Alcoholic Extraction and Precipitation of Crude Resin

Causality: Ethanol is an effective solvent for extracting the moderately polar resin glycosides from the plant matrix. The subsequent precipitation in water is a critical purification step; the resin glycosides are insoluble in water and will precipitate out, while highly polar impurities like sugars and salts remain in the aqueous phase.[5]

-

Setup: Place approximately 100 g of the dried root powder into a cellulose thimble and insert it into a Soxhlet extractor fitted with a 2 L round-bottom flask and a condenser.

-

Extraction: Add 1.5 L of 95% ethanol to the flask. Heat the flask using a heating mantle to initiate solvent reflux. Continue the extraction for 24-48 hours, or until the solvent running through the siphon tube is nearly colorless.[6]

-

Concentration: After extraction, allow the apparatus to cool. Remove the ethanolic extract and concentrate it to approximately 100-150 mL using a rotary evaporator under reduced pressure at a bath temperature of 40-50°C.

-

Precipitation: While stirring vigorously, slowly pour the concentrated alcoholic extract into 1.5 L of distilled water. A milky-white or brownish precipitate of the crude resin will form immediately.

-

Isolation: Allow the precipitate to settle for several hours, or preferably overnight. Decant the supernatant. Collect the precipitated resin by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected resin on the filter with several portions of boiling distilled water to remove any remaining water-soluble impurities.[5]

-

Drying: Dry the washed resin in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved. The result is a brittle, brownish solid representing the crude resin.

Stage 2: Hydrolysis and Isolation of Hydroxy Fatty Acids

With the crude resin isolated, the next step is to cleave the hydroxy fatty acid from its attached sugar chain. This is achieved through alkaline hydrolysis (saponification), which breaks the ester bonds.

Protocol 4.1: Alkaline Hydrolysis of Crude Resin

Causality: A strong base like potassium hydroxide in an alcoholic solution effectively cleaves both the ester linkage of the macrocycle and the glycosidic bonds of the oligosaccharide. The alcohol acts as a co-solvent for both the resin and the aqueous base. Subsequent acidification protonates the carboxylate salt of the fatty acid, causing it to precipitate from the aqueous solution, allowing for its extraction into an organic solvent.

-

Reaction Setup: In a 1 L round-bottom flask, dissolve 20 g of the dried crude resin in 200 mL of 95% ethanol. Add a solution of 20 g of potassium hydroxide (KOH) dissolved in 50 mL of distilled water.

-

Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours to ensure complete saponification. The solution will likely darken.

-

Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous residue with 500 mL of distilled water. Cool the solution in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A precipitate, consisting of the crude hydroxy fatty acid and other acid-insoluble materials, will form.

-

Extraction: Transfer the acidified mixture to a 2 L separatory funnel. Extract the mixture three times with 200 mL portions of ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with distilled water until the aqueous washings are neutral (pH ~7).

-

Drying and Concentration: Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude hydroxy fatty acid as a waxy or semi-solid residue.

Purification and Characterization

The crude product from Protocol 4.1 will contain a mixture of fatty acids and other lipophilic compounds. Further purification is often necessary.

-

Column Chromatography: Silica gel column chromatography can be employed to purify the hydroxy fatty acid. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

-

Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity crystalline material.

-

Characterization: The identity and purity of the isolated hydroxy fatty acid should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid must first be derivatized, typically by methylation (e.g., using 2% sulfuric acid in methanol), to form the more volatile fatty acid methyl ester (FAME).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure, including the position of the hydroxyl group and the length of the carbon chain.

-

Conclusion

The protocols outlined in this guide provide a robust and scientifically grounded framework for the isolation of valuable hydroxy fatty acids from the resins of Convolvulaceae family plants. By understanding the principles behind each step—from solvent choice in the initial extraction to the chemical mechanism of hydrolysis—researchers can confidently adapt and optimize these methods for their specific applications in drug development, materials science, and other scientific disciplines.

References

- Benchchem. (n.d.). Unlocking 12-Tridecenoic Acid: A Guide to Isolation from Natural Sources.

- Ghani, N. (n.d.). Khaza-in-ul-adviya. Idara kitan-us-shifa.

-

Henriette's Herbal Homepage. (n.d.). Scammoniae Radix, B.P. Scammony Root. Retrieved from [Link]

-

IJSDR. (n.d.). Saqmonia (Convolvulus scammonia Linn), An Important Medicinal Plant of Unani Medicine. Retrieved from [Link]

-

MDPI. (2021). Resin Glycosides from Convolvulaceae Family: An Update. Retrieved from [Link]

-

Perera-Miranda, R., et al. (n.d.). Profiling of the resin glycoside content of Mexican jalap roots with purgative activity. Retrieved from [Link]

- Pereda-Miranda, R., et al. (2011). Profiling of the resin glycoside content of Mexican jalap roots with purgative activity.

-

Unknown Author. (n.d.). scammony and resin of scammony. Retrieved from [Link]

-

Vyas, K. (2025). Convolvulus scammonia: Ayurvedic Profile, Therapeutic Uses & Traditional Insights. Retrieved from [Link]

-

Yadav, M., et al. (2019). Manufacturer of Scammony Resin Extract | Convolvulus scammonia Extract. Retrieved from [Link]

Sources

- 1. ask-ayurveda.com [ask-ayurveda.com]

- 2. mdpi.com [mdpi.com]

- 3. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Scammoniae Radix, B.P. Scammony Root. Scammoniae Resina, B.P. Scammony Resin. Scammonium, B | Henriette's Herbal Homepage [henriettes-herb.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the HPLC Purification of Hydroxy Fatty Acid Methyl Esters

This comprehensive guide provides detailed application notes and protocols for the purification of hydroxy fatty acid methyl esters (HFAMEs) using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sample preparation, chromatographic separation strategies, and detection methodologies. The focus is on providing not just procedural steps, but also the scientific rationale behind these choices to empower users to optimize and troubleshoot their purification workflows.

Introduction: The Significance of Hydroxy Fatty Acids

Hydroxy fatty acids are a diverse class of lipids that play crucial roles in various physiological and pathological processes. Their analysis is pivotal in understanding cellular signaling, inflammation, and metabolic disorders. Gas chromatography (GC) has traditionally been a primary tool for fatty acid analysis[1][2]. However, HPLC offers significant advantages, particularly for the separation of non-volatile or thermally labile compounds, as well as for resolving complex mixtures of isomers[3][4]. The derivatization of hydroxy fatty acids to their methyl esters (FAMEs) enhances their volatility and improves chromatographic behavior, making it a common strategy for both GC and HPLC analysis[1][5]. This guide will focus on HPLC-based purification of these important analytes.

The Workflow: From Biological Matrix to Purified Analyte

The purification of HFAMEs is a multi-step process that requires careful consideration at each stage to ensure high recovery and purity. The overall workflow can be visualized as follows:

Caption: Overall workflow for the purification of hydroxy fatty acid methyl esters.

Comprehensive Sample Preparation Protocols

The goal of sample preparation is to extract the lipids of interest from the sample matrix, convert them to their methyl esters, and remove any interfering substances prior to HPLC analysis[6].

Lipid Extraction

The choice of extraction method depends on the sample matrix. For biological fluids like plasma or serum, a liquid-liquid extraction (LLE) is often employed. For tissues or cells, homogenization followed by extraction is necessary.

Protocol 3.1: Lipid Extraction from Plasma/Serum

-

To 100 µL of plasma or serum in a glass tube, add 300 µL of a 1% formic acid in acetonitrile solution.

-

Add an appropriate internal standard (e.g., a deuterated analog of the target HFAME) for quantification purposes.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipids to a clean glass tube.

Saponification and Methylation

Saponification is the process of hydrolyzing triglycerides and other esters to liberate the free fatty acids[5]. This is followed by methylation to convert the fatty acids into their corresponding methyl esters (FAMEs), which are more amenable to chromatographic separation[1][5].

Protocol 3.2: Saponification and Methylation of Extracted Lipids

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 1 mL of saponification reagent (45 g NaOH in 150 mL methanol and 150 mL distilled water) to the dried extract[7].

-

Seal the tube and heat at 100°C for 30 minutes, with vortexing every 10 minutes[7].

-

Cool the tube to room temperature.

-

Add 2 mL of methylation reagent (325 mL 6.0 N HCl and 275 mL methanol) and heat at 80°C for 10 minutes[7].

-

Cool the tube and add 1.25 mL of an extraction solvent mixture (e.g., hexane:methyl tert-butyl ether, 1:1 v/v)[7].

-

Mix gently on a rotator for 10 minutes to extract the FAMEs into the organic phase[7].

-

Centrifuge to separate the phases and carefully transfer the upper organic layer containing the HFAMEs to a clean tube.

-

Wash the organic phase with 3 mL of a base wash solution (10.8 g NaOH in 900 mL distilled water) by gentle mixing for 5 minutes to remove any remaining acidic reagents[7].

-

Transfer the final organic phase to a new tube and evaporate to dryness under nitrogen. Reconstitute the sample in a small volume of the initial HPLC mobile phase.

Sample Cleanup using Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique for sample cleanup and fractionation, which can significantly improve the purity of the final product[8][9]. SPE can be used to remove highly polar or non-polar interferences.

Protocol 3.3: SPE Cleanup of HFAMEs

-

SPE Cartridge Selection: A silica-based or a reversed-phase (C18) SPE cartridge can be used depending on the desired separation.

-

Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol followed by the mobile phase) through it. This step is crucial for activating the stationary phase[10].

-

Loading: Load the reconstituted HFAME sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities while retaining the HFAMEs.

-

Elution: Elute the HFAMEs from the cartridge using a stronger solvent.

-

Collect the eluate and evaporate the solvent before reconstituting in the HPLC mobile phase.

The four basic steps of SPE can be remembered with the acronym CLWE: Condition, Load, Wash, and Elute[10].

HPLC Purification Strategies

The choice of HPLC mode—normal-phase or reversed-phase—is critical and depends on the specific separation goals.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode for separating FAMEs. Separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds having longer retention times. Octadecylsilyl (C18) and octylsilyl (C8) are the most frequently used stationary phases[11]. C18 columns generally provide better separation of fatty acids, while C8 columns can be advantageous for faster separations of very long-chain fatty acids[11].

Key Principles of RP-HPLC for HFAMEs:

-

Separation Mechanism: Based on hydrophobic interactions between the analyte and the non-polar stationary phase.

-

Elution Order: Generally, for a given chain length, retention time increases with decreasing polarity (fewer hydroxyl groups) and increasing chain length. For a homologous series of HFAMEs, longer chain analytes will elute later.

-

Mobile Phase: Typically, mixtures of acetonitrile and water are used[12]. The elution strength is increased by increasing the proportion of the organic solvent.

Protocol 4.1: General RP-HPLC Method for HFAME Purification

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good resolution for a wide range of FAMEs[13][14]. |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile is a common organic modifier for FAME separation[12][15]. A gradient allows for the separation of compounds with a wide range of polarities. |

| Gradient | Start with a higher water percentage and gradually increase the acetonitrile concentration. | This allows for the elution of more polar compounds first, followed by the more non-polar HFAMEs. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |

| Detection | UV at 192-205 nm or MS | FAMEs have weak UV absorbance at higher wavelengths, so detection at lower wavelengths is necessary[12]. MS provides higher sensitivity and structural information[15]. |

Normal-Phase HPLC (NP-HPLC)

NP-HPLC is particularly useful for separating isomers, including positional and geometric (cis/trans) isomers of HFAMEs, which can be challenging with RP-HPLC[4].

Key Principles of NP-HPLC for HFAMEs:

-

Separation Mechanism: Based on polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the polar stationary phase (e.g., silica).

-

Elution Order: More polar compounds are more strongly retained and elute later.

-

Mobile Phase: Typically a non-polar solvent such as hexane or isooctane, with a small amount of a more polar solvent like isopropanol or ethyl acetate to modulate the retention[16].

Protocol 4.2: General NP-HPLC Method for Isomer Separation

| Parameter | Recommendation | Rationale |

| Column | Silica or other polar phase (e.g., cyano) | The polar stationary phase is essential for separation based on polarity. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethyl Acetate | A non-polar primary solvent with a polar modifier to control elution[16]. |

| Elution Mode | Isocratic | For the separation of closely related isomers, an isocratic elution often provides better resolution than a gradient. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at low wavelength or MS | Similar to RP-HPLC, sensitive detection methods are required. |

Chiral HPLC

For the separation of enantiomers of hydroxy fatty acids, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) to differentiate between the stereoisomers. This allows for the direct separation of enantiomers without the need for derivatization to diastereomers[3].

Detection Methods

The choice of detector is crucial for both the identification and quantification of the purified HFAMEs.

-

UV-Vis Detector: As FAMEs lack a strong chromophore, detection is typically performed at low wavelengths (192-205 nm)[12]. While widely available, this method can suffer from low sensitivity and interference from solvents that absorb in this region.

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of HFAMEs. It offers high sensitivity and selectivity, and provides valuable structural information for identification[15]. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for these compounds[15].

-

Refractive Index (RI) Detector: An RI detector can be used for the universal detection of FAMEs, but it is less sensitive than UV or MS and is not compatible with gradient elution.

Method Validation and Troubleshooting

A validated HPLC method ensures reliable and reproducible results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Common Troubleshooting Scenarios:

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column overload, inappropriate mobile phase, column degradation. | Reduce sample concentration, optimize mobile phase composition, replace the column. |